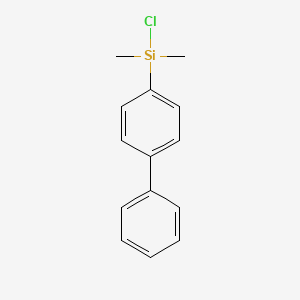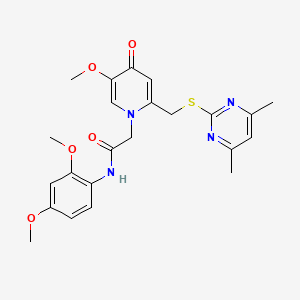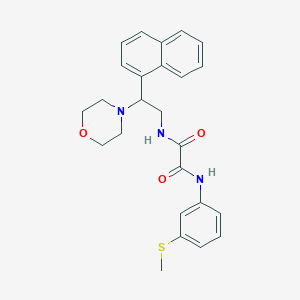![molecular formula C20H16ClFN2O4 B2664040 N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-16-7](/img/structure/B2664040.png)
N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom and two double bonds), and several halogenated aromatic rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual ring structures, followed by the introduction of the various substituents (the chlorine, methoxy, and fluorophenyl groups). The final step would likely be the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several aromatic rings and the amide group. The electron delocalization in the aromatic rings and the polarity of the amide group would likely have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the aromatic rings could participate in electrophilic aromatic substitution reactions, and the amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings would likely make this compound relatively stable and moderately polar .科学的研究の応用
Inhibitor Development
One research focus is the development of selective inhibitors for specific enzymes or receptor kinases. For instance, studies on related compounds have shown that substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides are potent and selective Met kinase inhibitors. These inhibitors demonstrate excellent in vivo efficacy in tumor models and have favorable pharmacokinetic and preclinical safety profiles, leading to clinical trials for potential cancer therapies (Schroeder et al., 2009).
Radiotracer Development
Another significant application is in the synthesis of radiotracers for positron emission tomography (PET) imaging. Compounds structurally related to "N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide" have been explored for their potential in imaging specific brain receptors, such as the CB1 cannabinoid receptors. These radiotracers, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrate high specificity and radiochemical purity, making them useful for studying receptor distribution in the brain (Katoch-Rouse & Horti, 2003).
Neurological Research
Research applications also extend to neurological studies, particularly in understanding the role of specific receptors in neurodegenerative diseases. For example, selective serotonin 1A (5-HT1A) molecular imaging probes have been utilized to quantify receptor densities in the brains of Alzheimer's disease patients. This research provides valuable insights into the correlation between receptor densities and clinical symptoms, contributing to our understanding of the disease's progression (Kepe et al., 2006).
将来の方向性
The future research directions for this compound would likely depend on its intended use. If it’s being investigated for use as a pharmaceutical, for example, future research could involve studying its pharmacokinetics and pharmacodynamics, its potential side effects, and its efficacy in treating specific conditions .
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-27-18-9-8-14(21)11-17(18)23-19(25)15-6-4-10-24(20(15)26)28-12-13-5-2-3-7-16(13)22/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECRTHOLQWWRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2663958.png)
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2663959.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2663960.png)

![N-[4-(difluoromethoxy)phenyl]-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2663966.png)

![Tert-butyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2663969.png)

![N-(3-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2663972.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B2663974.png)
![4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663977.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)